4-Bromo-2-(chloromethyl)-1-propoxybenzene

Description

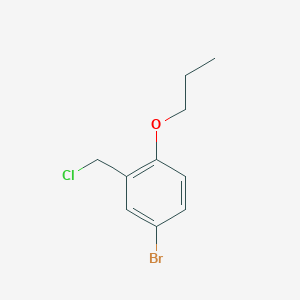

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(chloromethyl)-1-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6H,2,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCZNPPNJOHWAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Br)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601272563 | |

| Record name | 4-Bromo-2-(chloromethyl)-1-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601272563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7017-50-7 | |

| Record name | 4-Bromo-2-(chloromethyl)-1-propoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7017-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(chloromethyl)-1-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601272563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-(chloromethyl)-1-propoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Chloromethyl 1 Propoxybenzene and Analogous Structures

Strategies for Introducing Bromo and Propoxy Substituents on the Benzene (B151609) Ring

The introduction of bromo and propoxy groups onto a benzene ring can be achieved through a sequence of electrophilic aromatic substitution and nucleophilic substitution reactions. The order of these reactions is crucial for achieving the desired 4-bromo-1-propoxy arrangement due to the directing effects of the substituents.

Regioselective Bromination Approaches

The bromination of an aromatic ring is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the nature of the substituents already present on the ring. The propoxy group (-OPr) is an activating, ortho-, para-directing group due to the resonance effect of the oxygen atom's lone pairs, which delocalizes electron density into the aromatic ring. This activation is stronger than the deactivating inductive effect of the electronegative oxygen.

In the context of synthesizing 4-bromo-1-propoxybenzene, the bromination of 1-propoxybenzene is a key step. The propoxy group will direct the incoming electrophile (Br+) to the ortho and para positions. Typically, a mixture of 2-bromo-1-propoxybenzene and 4-bromo-1-propoxybenzene is obtained. However, the para product is generally favored due to reduced steric hindrance compared to the ortho positions, which are shielded by the bulky propoxy group. nih.gov

Various brominating agents can be employed to achieve high para-selectivity. Reagents such as N-bromosuccinimide (NBS) in polar solvents or in the presence of silica (B1680970) gel are known to favor para-bromination of activated aromatic rings. nih.gov The use of zeolites as catalysts can also enhance para-selectivity in the bromination of similar aromatic ethers. nih.gov For instance, the bromination of anisole, a related methoxybenzene, with NBS in acetonitrile (B52724) has been shown to yield the para-bromo derivative with high selectivity. nih.gov A similar outcome can be anticipated for 1-propoxybenzene.

| Substrate | Brominating Agent/Conditions | Major Product | Reference |

|---|---|---|---|

| Anisole | NBS, Acetonitrile | 1-Bromo-4-methoxybenzene (High selectivity) | nih.gov |

| Phenols | Tetraalkylammonium tribromides | Para-bromophenols (High para-selectivity) | nih.gov |

| Aromatic Amines | n-BuLi, TMSCl, then Br2 | Para-bromoanilines (High regioselectivity) | nih.gov |

Williamson Ether Synthesis in the Context of Propoxy Group Installation

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion. In the synthesis of 4-bromo-1-propoxybenzene, this would typically involve the reaction of 4-bromophenol (B116583) with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base.

The first step is the deprotonation of 4-bromophenol by a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the more nucleophilic 4-bromophenoxide. This phenoxide then attacks the electrophilic carbon of the propyl halide, displacing the halide and forming the ether linkage. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be beneficial, especially when dealing with reactants in different phases (e.g., an aqueous base and an organic substrate).

| Reactant 1 | Reactant 2 | Base | Solvent | Catalyst (Optional) |

|---|---|---|---|---|

| 4-Bromophenol | 1-Bromopropane | NaOH, K2CO3 | DMF, Acetonitrile | Tetrabutylammonium bromide |

Alternative Alkoxylation Pathways for Aromatic Systems

While the Williamson ether synthesis is common, other methods for forming aryl ethers exist, particularly those involving transition metal catalysis. These can be advantageous when the Williamson conditions are not suitable.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers from an aryl halide and an alcohol. wikipedia.orgorganic-chemistry.org In the context of synthesizing 4-bromo-1-propoxybenzene, this would involve the reaction of 1,4-dibromobenzene (B42075) with sodium propoxide in the presence of a copper catalyst. However, controlling the reaction to achieve mono-alkoxylation can be challenging. A more common application would be the reaction of 4-bromophenol with a propylating agent in the presence of a copper catalyst. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, but modern modifications utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgnih.gov

Buchwald-Hartwig C-O Coupling: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful method for synthesizing aryl ethers. organic-chemistry.orgcapes.gov.brwikipedia.org This reaction would involve coupling an aryl halide (e.g., 1,4-dibromobenzene or 4-bromoiodobenzene) with propanol (B110389) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. This method offers a broad substrate scope and generally proceeds under milder conditions than the traditional Ullmann condensation. organic-chemistry.orgacs.org

Methodologies for Chloromethylation of Aromatic Rings

The introduction of a chloromethyl group (-CH2Cl) onto an aromatic ring is a key functionalization that opens up numerous possibilities for further synthetic transformations.

Direct Chloromethylation Techniques

Direct chloromethylation involves the reaction of an aromatic compound with a source of formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst. This reaction is a type of electrophilic aromatic substitution. For a substrate like 4-bromo-1-propoxybenzene, the activating ortho-, para-directing propoxy group would direct the incoming chloromethyl group to the position ortho to it, yielding the desired 2-(chloromethyl) product.

Common reagents and catalysts for chloromethylation include:

Paraformaldehyde and HCl with a Lewis acid catalyst like zinc chloride or tin(IV) chloride.

Chloromethyl methyl ether (CMME) in the presence of a Lewis acid. organic-chemistry.org

Methoxyacetyl chloride (MAC) and aluminum chloride, which generates the methoxymethyl cation as a highly selective electrophile. organic-chemistry.org

The reaction conditions for chloromethylation can be harsh, and the reagents, particularly chloromethyl ethers, are often potent carcinogens, necessitating careful handling.

Indirect Routes to Chloromethyl Functionalization

Due to the hazards associated with direct chloromethylation, indirect methods are often preferred. A common indirect route involves the conversion of a hydroxymethyl group (-CH2OH) into a chloromethyl group.

This two-step process would first involve the introduction of a hydroxymethyl group onto the 4-bromo-1-propoxybenzene ring. This can be achieved through formylation followed by reduction. For instance, a Vilsmeier-Haack reaction could introduce a formyl group (-CHO) at the 2-position, which is then reduced to the hydroxymethyl group using a reducing agent like sodium borohydride.

Alternatively, a more direct hydroxymethylation can sometimes be achieved under specific conditions. Once the (4-bromo-2-propoxy-phenyl)methanol is obtained, it can be converted to the corresponding chloromethyl compound using a variety of reagents, such as:

Thionyl chloride (SOCl2)

Hydrogen chloride gas

Methanesulfonyl chloride and a base, which proceeds through a mesylate intermediate that is subsequently displaced by chloride.

This indirect approach avoids the use of highly toxic chloromethylating agents and can offer better control over the reaction.

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Direct Chloromethylation | Formaldehyde/HCl, CMME, MAC with Lewis acids | One-step process | Harsh conditions, use of highly toxic reagents |

| Indirect Chloromethylation | 1. Formylation/Reduction 2. SOCl2 or HCl | Milder conditions, avoids highly toxic reagents | Multi-step process |

Multi-Step Synthetic Sequences for 4-Bromo-2-(chloromethyl)-1-propoxybenzene

The construction of this compound necessitates a carefully planned multi-step synthesis. A plausible and efficient synthetic route would likely commence from a commercially available substituted phenol (B47542), followed by a series of functional group interconversions. One logical approach begins with p-bromophenol. The synthesis would then proceed through etherification to introduce the propoxy group, followed by hydroxymethylation at the position ortho to the propoxy group, and finally, conversion of the hydroxymethyl group to a chloromethyl group.

An alternative starting point could be 2-propoxy-1-bromobenzene, which would then undergo functionalization at the 4-position. However, controlling the regioselectivity of subsequent reactions might be more challenging. The directing effects of the substituents on the benzene ring are paramount in determining the sequence of reactions.

A potential synthetic pathway is outlined below:

Propoxylation: Williamson ether synthesis of p-bromophenol with a propyl halide to form 1-bromo-4-propoxybenzene (B1272176).

Formylation: Introduction of a formyl group at the ortho position to the strongly activating propoxy group.

Reduction: Reduction of the formyl group to a hydroxymethyl group, yielding (4-bromo-2-propoxyphenyl)methanol (B1374425).

Chlorination: Conversion of the benzylic alcohol to the final product, this compound.

The order in which functional groups are introduced onto the benzene ring is a critical aspect of the synthetic strategy, as it dictates the regiochemical outcome of the electrophilic aromatic substitution reactions. libretexts.orglibretexts.org The substituents already present on the ring direct incoming electrophiles to specific positions.

In the proposed synthesis of this compound, the propoxy group is a strong activating group and an ortho, para-director. The bromine atom is a deactivating group but is also an ortho, para-director. libretexts.org

Strategic Considerations for Reaction Order:

Initial Propoxylation: Starting with p-bromophenol, the first step is the introduction of the propoxy group. The phenoxide ion, generated by treating the phenol with a base, readily undergoes nucleophilic substitution with a propyl halide. This sequence is generally high-yielding.

Directing Effects in Subsequent Steps: With the 1-bromo-4-propoxybenzene intermediate, the powerful ortho, para-directing effect of the propoxy group will dominate over the weaker directing effect of the bromine atom. This ensures that the next electrophilic substitution, such as formylation, will occur predominantly at the position ortho to the propoxy group.

Introduction of the Chloromethyl Group: The chloromethyl group is typically introduced via a two-step process from a formyl group to avoid the use of hazardous chloromethylating agents. The formyl group can be introduced via reactions like the Vilsmeier-Haack or Duff reaction. Subsequent reduction of the aldehyde to a benzylic alcohol, followed by chlorination, provides a more controlled and safer route to the chloromethyl functionality.

The synthesis of analogous structures, such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, often involves the reaction of a substituted benzoyl chloride with an aromatic compound, followed by reduction. google.com This highlights the general principle of building complexity through a sequence of reliable reactions.

The efficiency of each step in a multi-step synthesis is highly dependent on the choice of reagents and the optimization of reaction conditions such as temperature, solvent, and reaction time.

Propoxylation: The Williamson ether synthesis is a robust method for preparing aryl ethers. For the propoxylation of p-bromophenol, a variety of bases and solvents can be employed.

| Reaction Step | Reagent | Base | Solvent | Conditions |

| Propoxylation | Propyl bromide | Potassium carbonate | Acetone or DMF | Reflux |

The use of a polar aprotic solvent like DMF can accelerate the reaction. The choice of base is also crucial; while potassium carbonate is common, stronger bases like sodium hydride could be used if the phenol is less reactive, though this may require anhydrous conditions.

Chlorination of the Benzylic Alcohol: The conversion of the intermediate (4-bromo-2-propoxyphenyl)methanol to this compound is a key final step. Several reagents can achieve this transformation.

| Reagent | Conditions | Comments |

| Thionyl chloride (SOCl₂) | Often used with a small amount of a base like pyridine (B92270) or in an inert solvent. | A common and effective reagent. |

| Oxalyl chloride | Used in a similar manner to thionyl chloride. | Can offer milder reaction conditions. |

| Concentrated HCl | Can be used, but may require elevated temperatures and longer reaction times. |

The synthesis of the analogous compound, 4-bromo-1-(chloromethyl)-2-methylbenzene, utilizes methanesulfonyl chloride and triethylamine (B128534) in dichloromethane, which represents another effective method for converting a benzylic alcohol to a chloride.

Maximizing the yield and ensuring the purity of the final product are critical in any synthetic protocol. This involves careful control over each reaction step and effective purification of intermediates.

Yield Enhancement:

Reaction Monitoring: Techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) should be used to monitor the progress of each reaction to ensure it goes to completion, thus maximizing the yield of the desired product.

Stoichiometry: Precise control of the stoichiometry of the reactants is essential. Using a slight excess of a less expensive or easily removable reagent can help drive the reaction to completion.

Work-up Procedures: The work-up procedure after each reaction step must be designed to minimize product loss. This includes selecting appropriate extraction solvents and washing solutions.

Purity Control:

Purification of Intermediates: Purifying the intermediate at each stage of the synthesis is often crucial to prevent the carry-over of impurities into the final product. Common purification techniques include recrystallization for solid compounds and column chromatography for liquids or solids.

Final Product Purification: The final product, this compound, would likely be purified by column chromatography on silica gel, eluting with a non-polar solvent system such as a mixture of hexane (B92381) and ethyl acetate. Distillation under reduced pressure could also be an option if the compound is a liquid with sufficient thermal stability.

Characterization: The purity of the final compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). google.com For instance, in the synthesis of related compounds, HPLC has been used to determine purity. google.com

Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Chloromethyl 1 Propoxybenzene

Reactions of the Aromatic Bromine Substituent

The bromine atom attached to the aromatic ring is relatively unreactive towards classical nucleophilic aromatic substitution but is an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most important transformations for aryl halides.

Suzuki Reaction : The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov Research on the similar substrate 1-bromo-4-(chloromethyl)benzene has shown that the aryl bromide can be selectively coupled while leaving the chloromethyl group intact. nih.gov This chemoselectivity is crucial for sequential functionalization.

Table 1: Representative Suzuki Coupling of 1-bromo-4-(chloromethyl)benzene with Various Arylboronic Acids nih.gov| Arylboronic Acid | Palladium Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| p-Tolylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 93 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 85 |

| 4-Fluorophenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 82 |

| 3-Tolylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 98 |

| o-Tolylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 90 |

Heck Reaction : The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base (such as triethylamine) to form a new, more substituted alkene. organic-chemistry.orgyoutube.com This reaction is a powerful method for constructing complex carbon skeletons and typically results in the formation of the trans-isomer with high selectivity. organic-chemistry.orgrug.nl

Sonogashira Reaction : The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgresearchgate.net This method is the most common way to synthesize aryl-alkynes, which are valuable intermediates in many areas of chemical synthesis. researchgate.netnih.gov

In some synthetic routes, it is necessary to remove the bromine substituent from the aromatic ring, converting the C-Br bond to a C-H bond. This can be achieved through several reductive debromination methods.

One common strategy is catalytic hydrogenation. This involves treating the compound with hydrogen gas (H₂) over a metal catalyst, such as palladium on carbon (Pd/C), often in the presence of a base to neutralize the HBr byproduct.

Alternatively, hydride transfer reagents can be employed. For instance, silanes like triethylsilane (Et₃SiH) in the presence of a palladium catalyst can effectively reduce the aryl bromide. Careful selection of reaction conditions is necessary to ensure selectivity, as some reducing agents could also potentially reduce the chloromethyl group. For example, studies on similar structures have shown that Et₃SiH can be used to reduce other functional groups without affecting an aryl bromide, highlighting the potential for chemoselective reductions. evitachem.com

Lithiation/Grignard Formation for Further Functionalization

The presence of two halogen atoms, bromine and chlorine, on the benzene (B151609) ring and the benzylic position, respectively, opens up possibilities for selective metal-halogen exchange reactions, primarily for the formation of organolithium or Grignard reagents. These intermediates are powerful nucleophiles in their own right, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The order of reactivity for halogen-metal exchange is typically I > Br > Cl. libretexts.org Consequently, in 4-Bromo-2-(chloromethyl)-1-propoxybenzene, the aryl bromide is expected to be significantly more reactive towards agents like magnesium metal (for Grignard formation) or alkyllithiums (for lithiation) than the benzylic chloride. This chemoselectivity allows for the preferential formation of the corresponding aryl Grignard or aryllithium reagent while leaving the chloromethyl group intact, provided the reaction conditions are carefully controlled.

For instance, the preparation of a Grignard reagent would typically involve reacting the compound with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org The formation of the Grignard reagent at the aryl bromide position is generally favored. A common side reaction in Grignard reagent formation is homo-coupling, which can be minimized by controlling the concentration of the halide and the reaction temperature. libretexts.org

Similarly, lithiation via halogen-metal exchange can be achieved using alkyllithium reagents like n-butyllithium, typically at low temperatures to prevent side reactions. The resulting aryllithium species can then be reacted with a wide range of electrophiles to introduce new functional groups at the former site of the bromine atom.

The propoxy group, being an ortho-para director, can also influence the reactivity of the aromatic ring, particularly in directed ortho-metalation (DoM) reactions. However, in the context of halogen-metal exchange, its electronic and steric effects are generally secondary to the inherent reactivity difference between the aryl bromide and benzylic chloride.

Table 1: General Reactivity Order for Halogen-Metal Exchange

| Halogen | Relative Reactivity |

| I | Most Reactive |

| Br | Intermediate |

| Cl | Least Reactive |

Transformations Involving the Propoxy Ether Linkage

The propoxy ether group in this compound is generally stable under a variety of reaction conditions, but it can be cleaved under specific, often harsh, conditions.

Cleavage of the Ether Bond

The cleavage of aryl ethers typically requires strong acids. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base of the acid. masterorganicchemistry.commasterorganicchemistry.com Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used for this purpose. masterorganicchemistry.commasterorganicchemistry.com The reaction of this compound with HBr, for example, would be expected to yield 4-bromo-2-(chloromethyl)phenol and propyl bromide.

Lewis acids, such as boron tribromide (BBr₃), are also highly effective reagents for the cleavage of ethers and often operate under milder conditions than strong protic acids. masterorganicchemistry.com

Table 2: Common Reagents for Aryl Ether Cleavage

| Reagent | Conditions | Products from this compound |

| HBr (excess) | Reflux | 4-bromo-2-(chloromethyl)phenol and propyl bromide |

| HI (excess) | Reflux | 4-bromo-2-(chloromethyl)phenol and propyl iodide |

| BBr₃ | -78 °C to room temp. | 4-bromo-2-(chloromethyl)phenol and propyl bromide |

Stability under Various Reaction Conditions

The propoxy ether linkage is generally stable under neutral and basic conditions. It is also expected to be stable under the conditions typically used for Grignard reagent formation and many subsequent reactions of the Grignard reagent, as well as under the conditions of many palladium-catalyzed cross-coupling reactions that might be performed on the aryl bromide. This stability allows for a wide range of chemical transformations to be carried out on other parts of the molecule without affecting the ether group.

Concurrent and Selective Reactivity of Multiple Functional Groups

The presence of three reactive sites in this compound presents both challenges and opportunities in synthesis. Achieving selectivity is key to harnessing the full potential of this versatile building block.

Chemoselectivity Challenges and Solutions in Multi-Functionalized Systems

The primary challenge in the chemistry of this compound is to control the reactivity of the aryl bromide and the benzylic chloride independently. As discussed, the aryl bromide is more susceptible to metal-halogen exchange. Conversely, the benzylic chloride is more susceptible to nucleophilic substitution (SN2) reactions.

This difference in reactivity can be exploited to achieve selective functionalization. For example, a nucleophile such as an amine or a thiol would be expected to react preferentially with the benzylic chloride, leaving the aryl bromide untouched. On the other hand, conditions for Grignard formation would target the aryl bromide.

In cases where the desired selectivity is difficult to achieve, the use of protecting groups may be necessary. For instance, if a reaction intended for the aryl bromide is incompatible with the benzylic chloride, the latter could potentially be temporarily converted to a less reactive functional group.

Tandem Reactions and Cascade Processes Utilizing this compound

The bifunctional nature of this compound makes it an interesting candidate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. For example, a one-pot reaction could involve the initial formation of a Grignard reagent at the aryl bromide position, followed by an intramolecular reaction with the benzylic chloride of another molecule, leading to dimerization or polymerization.

Applications of 4 Bromo 2 Chloromethyl 1 Propoxybenzene As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The strategic incorporation of "4-Bromo-2-(chloromethyl)-1-propoxybenzene" can facilitate the assembly of intricate molecular scaffolds, leveraging its capacity to connect different molecular fragments or to initiate cyclization cascades.

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. "this compound" can serve as a versatile precursor for various heterocyclic systems. The chloromethyl group is well-suited for the N-alkylation of nitrogen-containing heterocycles (e.g., imidazoles, pyrazoles, triazoles) or the O-alkylation of hydroxylated heterocycles (e.g., hydroxypyridines, hydroxyquinolines). nih.govorganic-chemistry.org This introduces the 4-bromo-1-propoxybenzyl moiety, which can then undergo further functionalization at the bromine position.

Alternatively, the aryl bromide can be the primary reactive site. Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions allow for the formation of C-C bonds between the benzene (B151609) ring and a variety of coupling partners, including heterocyclic boronic acids or alkenes and alkynes bearing heterocyclic substituents. wikipedia.orgnih.govmdpi.com For instance, a Suzuki-Miyaura coupling could be envisioned between "this compound" and a heterocyclic boronic acid to form a biaryl system, with the chloromethyl group available for subsequent cyclization or derivatization.

The synthesis of N-, O-, and S-heterocycles often involves the reaction of bifunctional building blocks. nih.govorganic-chemistry.orgrsc.org The combination of a reactive benzyl (B1604629) halide and an aryl halide in one molecule, as in "this compound", allows for stepwise or one-pot procedures to construct complex heterocyclic systems. For example, initial reaction at the chloromethyl group with a thiol-containing heterocycle could be followed by an intramolecular cyclization involving the bromo-substituent.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Heterocycle Synthesis with Aryl Bromides

| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 70-95 |

| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100-140 | 60-90 |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N/CuI | THF | 25-60 | 75-98 |

Note: The data in this table is representative of typical conditions for aryl bromides and may need optimization for "this compound".

Macrocycles are of great interest in drug discovery and materials science. The synthesis of these large rings is often challenging, requiring strategies that favor intramolecular cyclization over intermolecular polymerization. "this compound" is a prime candidate for use in macrocyclization reactions due to its two reactive ends.

One approach involves a high-dilution intramolecular cyclization. For example, the chloromethyl group could react with one end of a long-chain di-nucleophile, and the aryl bromide could subsequently undergo an intramolecular cross-coupling reaction with the other end of the chain. acs.org Alternatively, a tandem cross-coupling approach could be employed where both the chloromethyl and bromo groups react in a sequential manner to close a large ring.

The synthesis of C-substituted macrocycles often involves the reaction of a macrocyclic ligand with a reactive benzyl-containing fragment. nih.gov The chloromethyl group of "this compound" could be used to alkylate a pre-formed macrocycle, with the bromo-group serving as a point for further elaboration of the structure.

Polyaromatic hydrocarbons (PAHs) are important in materials science for their electronic properties. The construction of larger PAH systems can be achieved through iterative cross-coupling reactions. The bifunctional nature of "this compound" makes it a useful building block in this context.

For instance, a tandem Suzuki-Miyaura coupling could be envisioned. The aryl bromide would first react with an arylboronic acid, and the chloromethyl group, after conversion to a more suitable coupling partner (e.g., a boronic ester), could participate in a second Suzuki-Miyaura coupling to extend the aromatic system. Tandem reactions are an efficient strategy for the synthesis of high-density polycyclic structures. nih.gov

Contribution to Target-Oriented Synthesis

In the context of synthesizing a specific target molecule, "this compound" can be a key strategic element, simplifying the retrosynthetic analysis and providing a convergent route to the desired product.

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules. researchgate.net When a target molecule contains a 2-methyl-4-propoxy-phenylene-bromide motif, "this compound" represents a logical and readily accessible starting material.

Consider a hypothetical target molecule containing a complex heterocyclic system attached to a 4-propoxy-benzyl group, with a further substituent at the 4-position of the benzene ring. A retrosynthetic disconnection at the benzylic carbon would lead back to "this compound" and the corresponding heterocyclic nucleophile. A subsequent disconnection at the 4-position of the benzene ring via a cross-coupling reaction would reveal the utility of the bromo-substituent. This approach simplifies the synthesis by breaking down the target into manageable, synthetically accessible fragments. Privileged scaffolds, which are molecular frameworks that can bind to multiple biological targets, often contain substituted benzyl motifs, making building blocks like "this compound" particularly valuable in medicinal chemistry. nih.govacs.orgmdpi.com

A hypothetical synthetic route towards a novel kinase inhibitor could involve the initial alkylation of a pyrazole (B372694) core with "this compound". The resulting intermediate could then undergo a Suzuki-Miyaura coupling with a second heterocyclic fragment to assemble the final complex molecule. The propoxy group could serve to enhance solubility or to fill a specific hydrophobic pocket in the target protein's binding site.

Table 2: Hypothetical Tandem Reaction Yields for a Multi-step Synthesis

| Step | Reaction Type | Reactant 1 | Reactant 2 | Product | Typical Yield (%) |

| 1 | N-Alkylation | Pyrazole | This compound | N-Benzylated Pyrazole Intermediate | 85-95 |

| 2 | Suzuki-Miyaura Coupling | N-Benzylated Pyrazole Intermediate | Heterocyclic Boronic Acid | Final Target Molecule | 70-85 |

Note: The yields presented are hypothetical and based on typical values for these reaction types.

Potential in the Development of Specialty Chemicals

The dual functionality of this compound provides a platform for creating a diverse range of downstream products. The aryl bromide is primarily amenable to transition-metal-catalyzed cross-coupling reactions, while the chloromethyl group is susceptible to nucleophilic substitution. This orthogonal reactivity is a key feature in its potential application for developing sophisticated molecules in material science and other industrial sectors.

The structure of this compound is well-suited for the synthesis of advanced polymers and organic functional materials. Each functional group offers a distinct pathway for molecular elaboration.

The chloromethyl group (-CH2Cl) is a potent electrophile for Friedel-Crafts alkylation reactions. nih.govtandfonline.com This reactivity can be harnessed to form methylene (B1212753) bridges between aromatic units, leading to the formation of cross-linked polymers. nih.gov Such hyper-cross-linking methodologies are instrumental in producing materials with high surface areas and defined nanoporosity, which are valuable in applications like gas storage, separation, and catalysis. The chloromethyl group can be reacted to create connections between polymer chains, transforming linear polymers into stable, microporous networks. nih.gov

Simultaneously, the bromo-substituent on the aromatic ring serves as a classical handle for palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. nih.gov These reactions are fundamental to the synthesis of conjugated polymers and oligomers, which are the cornerstone of organic electronics (e.g., OLEDs, organic photovoltaics, and sensors). The bromo group allows for the strategic introduction of other aryl or vinyl moieties, extending the π-conjugated system of the molecule to tune its optoelectronic properties. The ability to perform these reactions on substrates bearing other functional groups makes aryl bromides exceptionally useful building blocks. nih.gov

The following table illustrates potential synthetic transformations for material science applications:

| Starting Material | Reaction Type | Reagent Example | Potential Resulting Structure | Application Area |

| This compound | Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Aryl-substituted 2-(chloromethyl)-1-propoxybenzene | Precursor for conjugated oligomers/polymers |

| This compound | Heck Coupling | Alkene (e.g., Styrene) | Vinyl-substituted 2-(chloromethyl)-1-propoxybenzene | Monomer for specialty polymers |

| This compound | Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Alkynyl-substituted 2-(chloromethyl)-1-propoxybenzene | Building block for carbon-rich materials |

| This compound | Friedel-Crafts Alkylation | Aromatic Polymer | Cross-linked porous polymer network | Porous materials, supports |

In the synthesis of agrochemicals and other industrial chemicals, the introduction of specific molecular fragments is crucial for achieving desired biological activity or material properties. The functional groups of this compound provide convenient points for such modifications.

The chloromethyl group is readily converted into a variety of other functionalities through reaction with nucleophiles. thieme-connect.de For instance, reaction with amines yields benzylamine (B48309) derivatives, reaction with thiols produces thioethers, and hydrolysis leads to benzyl alcohols. quora.com These transformations are fundamental steps in building the complex side-chains often found in biologically active molecules used in agriculture.

The aryl bromide functionality offers complementary synthetic routes. Transition-metal-catalyzed reactions can be used to convert the C-Br bond into a C-C, C-N, or C-O bond, enabling the coupling of the benzene ring to various heterocyclic systems, which are common scaffolds in modern herbicides, fungicides, and insecticides. Furthermore, the bromo group can be transformed into other useful functionalities; for example, cyanation can introduce a nitrile group, and carboxylation can install a carboxylic acid moiety. acs.org The high reactivity of aryl bromides in such catalytic processes makes them preferred intermediates over less reactive aryl chlorides. acs.org

The table below outlines potential reaction pathways for creating intermediates relevant to industrial chemistry:

| Starting Material | Reaction Type | Reagent Example | Potential Resulting Structure | Industrial Relevance |

| This compound | Nucleophilic Substitution | Sodium Cyanide (NaCN) | 4-Bromo-1-propoxy-2-(cyanomethyl)benzene | Intermediate for carboxylic acids, amines |

| This compound | Nucleophilic Substitution | Secondary Amine (R₂NH) | N,N-Disubstituted 4-bromo-1-propoxybenzylamine | Scaffold for biologically active compounds |

| This compound | Buchwald-Hartwig Amination | Aniline (PhNH₂) | N-Phenyl-(5-bromo-2-propoxybenzyl)amine | Synthesis of substituted diarylamines |

| This compound | Formylation | Carbon Monoxide/Hydrogen (CO/H₂) | 5-Bromo-2-propoxybenzaldehyde | Precursor for dyes, pharmaceuticals, and agrochemicals researchgate.net |

Spectroscopic and Computational Characterization in the Research of 4 Bromo 2 Chloromethyl 1 Propoxybenzene

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods provide the primary means of identifying and characterizing 4-Bromo-2-(chloromethyl)-1-propoxybenzene. Each technique offers unique insights into the molecular structure.

¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the protons of the propoxy and chloromethyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electronegative bromine, chlorine, and oxygen atoms will cause downfield shifts for nearby protons.

Aromatic Protons: The three protons on the benzene ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) would be determined by their positions relative to the bromo, chloromethyl, and propoxy substituents.

Chloromethyl Protons (-CH₂Cl): A singlet corresponding to the two protons of the chloromethyl group would be expected, likely in the range of δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent chlorine atom and the aromatic ring.

Propoxy Group Protons (-OCH₂CH₂CH₃): The propoxy group would give rise to three distinct signals: a triplet for the terminal methyl group (δ ~1.0 ppm), a sextet for the methylene (B1212753) group adjacent to the methyl group (δ ~1.8 ppm), and a triplet for the methylene group attached to the oxygen atom (δ ~4.0 ppm).

¹³C NMR: The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Aromatic Carbons: Six signals would be anticipated in the aromatic region (δ 110-160 ppm), corresponding to the six carbons of the benzene ring. The carbons directly attached to the bromine, chlorine, and oxygen atoms would have characteristic chemical shifts.

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group would likely appear in the range of δ 40-50 ppm.

Propoxy Group Carbons (-OCH₂CH₂CH₃): Three signals corresponding to the carbons of the propoxy group would be observed, with the carbon attached to the oxygen being the most downfield (δ ~70 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.8 | 115 - 135 |

| C-Br | - | 110 - 120 |

| C-O | - | 150 - 160 |

| C-CH₂Cl | - | 130 - 140 |

| -CH₂Cl | ~4.7 (s) | ~45 |

| -OCH₂- | ~4.0 (t) | ~70 |

| -CH₂- | ~1.8 (sextet) | ~22 |

| -CH₃ | ~1.0 (t) | ~10 |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, characteristic absorption bands would be expected for the aromatic ring, C-O ether linkage, and C-halogen bonds.

Aromatic C-H Stretching: Peaks in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹ for the propoxy and chloromethyl groups.

C=C Aromatic Stretching: Peaks in the range of 1450-1600 cm⁻¹.

C-O Ether Stretching: A strong absorption band around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

C-Cl Stretching: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

C-Br Stretching: An absorption also in the fingerprint region, usually between 500-600 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O-C | Asymmetric Stretching | 1200 - 1250 |

| C-O-C | Symmetric Stretching | 1000 - 1050 |

| C-Cl | Stretching | 600 - 800 |

| C-Br | Stretching | 500 - 600 |

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural identification. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.

The molecular ion peak [M]⁺ would be expected, along with peaks corresponding to [M+2]⁺ and [M+4]⁺ due to the isotopic distribution of bromine and chlorine. Common fragmentation pathways would likely involve the loss of the chloromethyl radical, the propoxy group, or the halogen atoms. The mass spectrum of 1-bromo-2-chloroethane (B52838) shows molecular ion peaks at m/z 142, 144, and 146, which can be used as a reference. docbrown.info

Advanced Spectroscopic Methods (e.g., 2D-NMR, High-Resolution MS)

For unambiguous structural assignment, especially of complex molecules, advanced spectroscopic techniques are employed.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. COSY would establish the connectivity between protons, for instance, confirming the coupling between the methylene groups of the propoxy chain. HSQC would correlate each proton with its directly attached carbon, confirming the assignments made in the 1D NMR spectra.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy, thus confirming the molecular formula C₁₀H₁₂BrClO.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways to 4-Bromo-2-(chloromethyl)-1-propoxybenzene

The development of efficient and selective methods for the synthesis of this compound is a primary area of future research. Traditional methods for benzylic chlorination often involve harsh reagents and lack selectivity. nih.gov Modern synthetic chemistry offers several promising avenues to overcome these limitations.

A plausible and efficient route to this compound would likely involve a two-step sequence starting from a commercially available precursor. The initial step would be the synthesis of the corresponding benzyl (B1604629) alcohol, (4-bromo-1-propoxy-2-yl)methanol. Subsequent chlorination of this alcohol would yield the target compound. The chlorination can be achieved using various reagents, with thionyl chloride in the presence of a base like pyridine (B92270) being a common method. nih.gov

More innovative and milder approaches for the direct chlorination of a precursor C-H bond are also being explored. Copper-catalyzed site-selective benzylic chlorination, using reagents like N-fluorobenzenesulfonimide (NFSI) as an oxidant and a chloride source, presents a state-of-the-art method. nih.govacs.org This technique is known for its high benzylic selectivity. nih.gov Another advanced method involves visible-light-mediated photocatalysis, which can achieve benzylic C-H bond chlorination under mild conditions using N-chlorosuccinimide (NCS) as the chlorine source. organic-chemistry.org

A comparison of potential synthetic methods is presented below:

| Method | Reagents | Conditions | Advantages | Potential Challenges |

| Classical Two-Step | 1. Precursor synthesis 2. Thionyl chloride, pyridine | 1. Varies 2. Mild, often room temp. | Well-established, reliable | Multi-step, use of corrosive reagents |

| Cu-Catalyzed C-H Chlorination | Cu(I)Cl/bis(oxazoline), NFSI, KCl | Mild, often room temp. | High site-selectivity, mild conditions nih.govacs.org | Catalyst cost and sensitivity |

| Photocatalytic C-H Chlorination | Acr+-Mes photocatalyst, NCS | Visible light irradiation | Very mild, scalable, uses safe chlorine source organic-chemistry.org | Requires specialized photochemical equipment |

Development of Asymmetric Transformations Involving the Chloromethyl Center

The chloromethyl group in this compound is a prochiral center, meaning that substitution at this position can lead to the formation of a new stereocenter. The development of asymmetric transformations is a significant area of research, as the stereochemistry of a molecule is often crucial for its biological activity. nih.gov

Future research could focus on the stereoselective synthesis of chiral derivatives through catalytic asymmetric nucleophilic substitution reactions. Transition-metal catalysis, particularly with palladium and copper, has shown great promise in the asymmetric benzylation of various nucleophiles. nih.govunibo.it For instance, a dual catalysis system involving palladium and copper could be employed for the enantio- and diastereodivergent substitution at the benzylic position. nih.gov

Light-triggered asymmetric catalysis is another emerging field. The dual activation of the electrophile (the chloromethyl group) with a chiral Lewis base and the nucleophile with light could enable the stereoselective formation of new carbon-carbon bonds. unibo.itacs.org

Potential asymmetric transformations could include:

Asymmetric Cross-Coupling Reactions: Using chiral ligands with metals like nickel or palladium to couple the benzylic chloride with various organometallic reagents. nih.gov

Enzyme-Catalyzed Reactions: Employing enzymes that can perform stereoselective substitutions, offering a green and highly specific synthetic route.

Mechanistic Investigations of Complex Reactions Incorporating This Compound

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The reactivity of this compound is dominated by the benzylic chloride, which can undergo nucleophilic substitution through either an S_N1 or S_N2 pathway, or a concerted mechanism. nih.govsarthaks.comyoutube.com

The substituents on the benzene (B151609) ring (bromo and propoxy groups) will influence the reaction mechanism. The electron-donating propoxy group can stabilize a potential carbocation intermediate, favoring an S_N1 or a concerted pathway with significant charge separation in the transition state. nih.govnih.gov Conversely, the electron-withdrawing bromine atom will have a destabilizing effect.

Future research should employ a combination of experimental and computational methods to elucidate these mechanisms.

Kinetic Studies: Measuring reaction rates with different nucleophiles and under various conditions can provide insight into the transition state. nih.govnih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the reaction pathways, calculate activation energies, and visualize transition state structures. researchgate.netresearchgate.net This can help predict how changes in the substrate or reagents will affect the reaction outcome. researchgate.net

Spectroscopic Analysis: In-situ spectroscopic techniques can be used to detect and characterize reaction intermediates.

Sustainable and Green Chemistry Approaches to Synthesis and Transformation

The principles of green chemistry aim to reduce the environmental impact of chemical processes. jddhs.com Future research on this compound should prioritize the development of sustainable synthetic and derivatization methods.

Key areas for green chemistry research include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or even solvent-free conditions. jddhs.commdpi.com

Catalysis: Developing highly efficient and recyclable catalysts, such as heterogeneous catalysts or biocatalysts, can minimize waste and energy consumption. jddhs.commdpi.com

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. mdpi.com

Biocatalysis: The use of enzymes, such as halogenases or dehydrogenases, can offer highly selective and environmentally friendly routes for both the synthesis and transformation of the target compound. acs.orgrsc.orgrsc.org For example, biocatalytic halogenation using enzymes could be an alternative to traditional chemical methods. acs.org

A comparison of green approaches is detailed in the table below:

| Green Chemistry Principle | Application to this compound |

| Alternative Solvents | Synthesis in water or PEG-400, or under solvent-free mechanochemical conditions. mdpi.comresearchgate.net |

| Biocatalysis | Use of halogenases for bromination or reductases for transformations of derivatives. acs.orgrsc.org |

| Energy Efficiency | Microwave-assisted or ultrasonic-assisted synthesis to reduce reaction times and energy input. mdpi.commdpi.com |

| Renewable Feedstocks | While challenging for this specific molecule, derivatization with reagents from renewable sources. |

Design and Synthesis of Advanced Architectures Utilizing the this compound Scaffold

The unique combination of reactive sites on this compound makes it an ideal scaffold for the synthesis of more complex and advanced molecular architectures. The bromine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the chloromethyl group is a handle for introducing a wide range of functionalities through nucleophilic substitution.

Future research could focus on:

Sequential Cross-Coupling and Substitution: A programmed sequence of reactions at the two distinct sites can lead to the rapid assembly of complex molecules. For example, a Suzuki coupling at the bromine position followed by a substitution at the chloromethyl position.

Synthesis of Biologically Active Molecules: This scaffold could be a key intermediate in the synthesis of new pharmaceutical compounds or agrochemicals. The specific substitution pattern may be designed to interact with biological targets.

Development of Novel Materials: Incorporation of this unit into polymers or other materials could impart specific properties, such as flame retardancy (due to the bromine) or altered solubility and reactivity.

High-Throughput Screening of Reactivity Profiles with Diverse Reagents

To fully explore the synthetic potential of this compound, high-throughput experimentation (HTE) can be employed. nih.gov HTE allows for the rapid screening of a large number of reaction conditions and reagents in parallel, accelerating the discovery of new reactions and the optimization of existing ones. unchainedlabs.com

A typical HTE workflow would involve:

Library Design: Creating a diverse library of nucleophiles, catalysts, and other reagents to be tested.

Reaction Execution: Performing the reactions in a miniaturized format, such as 96- or 384-well plates.

Analysis: Using rapid analytical techniques, such as LC-MS or GC-MS, to determine the outcome of each reaction.

Data Analysis: Identifying promising "hits" and conditions for further optimization. unchainedlabs.comnih.gov

Design of Experiments (DoE) is a statistical tool that can be used in conjunction with HTE to efficiently explore the reaction space and identify the key factors influencing the reaction outcome. nih.govsci-hub.senih.gov This approach can rapidly map the reactivity profile of this compound with a wide array of coupling partners, providing valuable data for future synthetic endeavors. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-2-(chloromethyl)-1-propoxybenzene, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves multi-step halogenation and etherification. For example, starting from 4-bromo-2-chlorophenol, propoxylation can be achieved using 1-bromopropane in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C. Yield optimization requires adjusting stoichiometric ratios (e.g., 1.2 equivalents of 1-bromopropane), reaction time (12–24 hours), and purification via column chromatography (silica gel, hexane/ethyl acetate eluent). Monitoring progress with TLC or GC-MS ensures intermediate formation .

Q. How can the reactivity of the chloromethyl group in this compound be exploited for nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example, treatment with sodium azide (NaN₃) in DMF at 60°C replaces chlorine with an azide group, forming 4-bromo-2-(azidomethyl)-1-propoxybenzene. Reaction kinetics can be studied using NMR to track intermediate formation, and yields depend on solvent polarity and nucleophile strength. Side reactions (e.g., elimination) are minimized by maintaining anhydrous conditions .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., propoxy CH₂ at δ ~3.5–4.0 ppm; chloromethyl CH₂ at δ ~4.5 ppm).

- GC-MS/EI-MS : Detects molecular ions (m/z ~262 for C₁₀H₁₁BrClO) and fragmentation patterns.

- HPLC : Purity analysis using reverse-phase C18 columns (acetonitrile/water mobile phase).

Cross-validation with elemental analysis ensures stoichiometric integrity .

Advanced Research Questions

Q. How do electronic effects of the bromo and propoxy substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine atom at the para position serves as a leaving group in palladium-catalyzed couplings. Density Functional Theory (DFT) calculations predict electron-withdrawing effects from the propoxy group, directing coupling to the bromine site. Experimental validation involves using arylboronic acids with varying electronic profiles (e.g., electron-rich vs. -poor) and monitoring yields via HPLC. Competing pathways (e.g., chloromethyl group reactivity) are suppressed using selective catalysts like Pd(PPh₃)₄ .

Q. What strategies resolve contradictions in reported reaction outcomes for derivatives of this compound (e.g., unexpected byproducts in oxidation studies)?

- Methodological Answer : Contradictions often arise from trace moisture or metal impurities. For oxidation studies (e.g., using KMnO₄):

- Control Experiments : Compare results under inert (N₂) vs. ambient conditions.

- Advanced Analytics : LC-MS/MS identifies byproducts (e.g., carboxylic acids from over-oxidation).

- Kinetic Profiling : Monitor reaction intermediates via in situ IR spectroscopy.

Literature discrepancies are resolved by replicating protocols with ultra-dry solvents and freshly distilled reagents .

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of derivatives targeting enzyme inhibition?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions between derivatives (e.g., 4-bromo-2-(aminomethyl)-1-propoxybenzene) and target enzymes (e.g., cytochrome P450).

- QSAR Analysis : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data from enzyme inhibition assays.

- Validation : Compare computational predictions with in vitro kinase assays (e.g., EGFR inhibition) using purified proteins .

Q. What green chemistry approaches minimize hazardous waste in large-scale synthesis of this compound?

- Methodological Answer :

- Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent.

- Catalyst Recycling : Immobilize K₂CO₃ on mesoporous silica for reuse in propoxylation.

- Waste Analysis : Apply E-factor calculations (kg waste/kg product) to optimize atom economy. Pilot-scale trials validate reductions in halogenated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.